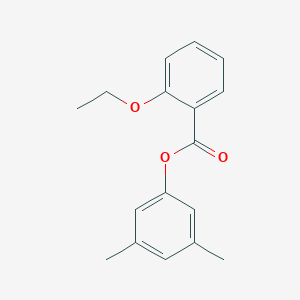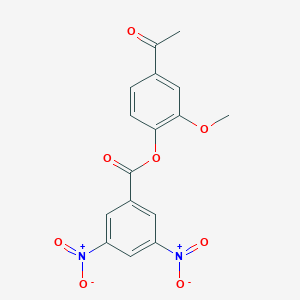![molecular formula C20H26N2O2 B404262 N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C20H26N2O2 and a molar mass of 326.43264 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a hexylphenyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the reaction of 4-hexylbenzaldehyde with 2-methyl-3-furohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products of reduction are typically alcohols or amines.
Scientific Research Applications
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide has several applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential bioactivity, N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide is investigated for its therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: This compound is also used in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-thiohydrazide: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the furohydrazide moiety. It may exhibit different chemical and biological properties due to this structural difference.
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-pyrrohydrazide: This compound contains a pyrrole ring instead of a furan ring.
The uniqueness of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4g/mol |
IUPAC Name |
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-5-6-7-8-17-9-11-18(12-10-17)15(2)21-22-20(23)19-13-14-24-16(19)3/h9-14H,4-8H2,1-3H3,(H,22,23)/b21-15+ |
InChI Key |
DJAFLNSIQJSRBQ-RCCKNPSSSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC=C2)C)C |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC=C2)C)/C |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404180.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B404182.png)








![N-(3-bromophenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B404198.png)
![2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B404199.png)
![3-chloro-N'-[(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B404200.png)
![N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B404201.png)
